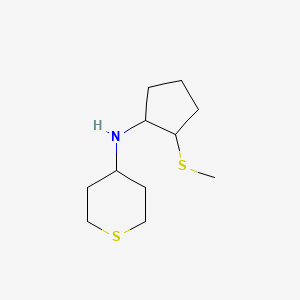![molecular formula C12H7ClFNO3S B6629497 4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its therapeutic properties.
Mécanisme D'action
Sorafenib inhibits the activity of multiple kinases, including Raf-1, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells. Additionally, Sorafenib has been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Sorafenib also inhibits the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments, including its ability to inhibit the activity of multiple kinases and induce apoptosis in cancer cells. However, Sorafenib has some limitations, such as its high cost and potential toxicity.
Orientations Futures
There are several future directions for the study of Sorafenib. One potential area of research is the development of new and more effective forms of Sorafenib that have fewer side effects and greater efficacy. Additionally, Sorafenib could be studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, Sorafenib could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease or inflammatory diseases.
Méthodes De Synthèse
The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 2,3,4,5-tetrafluorophenol in the presence of a base. The resulting intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride to form Sorafenib.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its therapeutic properties and has been found to be effective against various types of cancer, including liver, kidney, and thyroid cancer. It works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Propriétés
IUPAC Name |
4-[(5-chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3S/c13-10-4-3-9(19-10)11(16)15-6-1-2-7(12(17)18)8(14)5-6/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZHWGAVCMEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
![2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid](/img/structure/B6629473.png)
![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
